Cyclovirobuxine C

Description

Structure

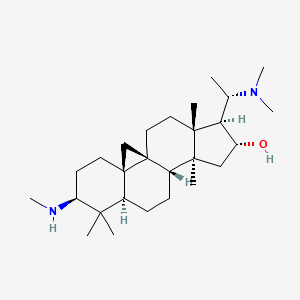

2D Structure

3D Structure

Properties

IUPAC Name |

(1S,3R,6S,8R,11S,12S,14R,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-7,7,12,16-tetramethyl-6-(methylamino)pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-14-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H48N2O/c1-17(29(7)8)22-18(30)15-25(5)20-10-9-19-23(2,3)21(28-6)11-12-26(19)16-27(20,26)14-13-24(22,25)4/h17-22,28,30H,9-16H2,1-8H3/t17-,18+,19-,20-,21-,22-,24+,25-,26+,27-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDOHCEDWHOEHNL-ZUDQDPCPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(CC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)NC)C)C)O)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)NC)C)C)O)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H48N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10332026 |

Source

|

| Record name | Cyclovirobuxine C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30276-35-8 |

Source

|

| Record name | (3β,5α,16α,20S)-20-(Dimethylamino)-4,4,14-trimethyl-3-(methylamino)-9,19-cyclopregnan-16-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30276-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclovirobuxine C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Isolation, Biosynthesis, and Derivatization Strategies for Cyclovirobuxine C

Natural Sources and Extraction Methodologies for Cyclovirobuxine C

This compound is a naturally occurring steroidal alkaloid predominantly found in plants of the Buxus genus, commonly known as boxwood. znaturforsch.comwikipedia.org Various species within this genus have been identified as sources of this compound, including Buxus sempervirens and Buxus microphylla. znaturforsch.comchemicalpapers.comijbs.comresearchgate.net The leaves and stems of these plants are the primary plant parts from which this compound and other related alkaloids are extracted. znaturforsch.comresearchgate.net

The extraction of this compound from its natural sources involves a series of methodical steps. A common initial step is the maceration of dried and ground plant material, typically the leaves, with a solvent. chemicalpapers.comamazonaws.com Methanol (B129727), sometimes acidified with acetic acid, is frequently employed for this purpose due to its effectiveness in extracting a wide range of phytochemicals, including alkaloids. chemicalpapers.comamazonaws.com Soxhlet extraction with methanol is another utilized technique. amazonaws.com

Following the initial extraction, the resulting crude extract undergoes further processing to isolate the alkaloid fraction. This typically involves acid-base extraction techniques. The methanolic extract is often concentrated, and the residue is subjected to a pH-adjusted solvent partition. For instance, the extract can be dissolved in a chloroform (B151607) solution and then extracted with a series of buffer solutions at varying pH levels. chemicalpapers.com This process separates the basic alkaloids from neutral and acidic components. The alkaloid-rich fractions are then collected, and the solvent is removed to yield a mixture of alkaloids.

To isolate this compound from this mixture, chromatographic techniques are indispensable. Column chromatography is a widely used method, often employing silica (B1680970) gel or alumina (B75360) as the stationary phase. znaturforsch.comchemicalpapers.com The separation is achieved by eluting the column with a gradient of solvents, such as a mixture of chloroform and methanol. znaturforsch.com The fractions are monitored by thin-layer chromatography (TLC) to identify those containing this compound. chemicalpapers.com Further purification may be achieved through techniques like high-speed or spiral coil countercurrent chromatography. scilit.com The final identification and structural confirmation of the isolated this compound are accomplished using spectroscopic methods, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. chemicalpapers.comchemicalpapers.com

The table below summarizes the natural sources and extraction methodologies for this compound.

| Plant Source | Plant Part | Initial Extraction Solvent | Purification Techniques | References |

| Buxus sempervirens | Leaves, Twigs | Dichloromethane, Methanol | Acid/base extraction, Column chromatography, Countercurrent chromatography | chemicalpapers.comscilit.commdpi.comnih.gov |

| Buxus microphylla | Roots, Stems, Leaves | Methanol | Not specified in detail, but implied use of standard phytochemical methods | ijbs.comresearchgate.netmedchemexpress.comnih.gov |

| Buxus arborescens | Leaves | Not specified | Column chromatography | chemicalpapers.com |

Biosynthetic Pathways and Precursors of this compound

The biosynthesis of this compound, a complex steroidal alkaloid, is rooted in the intricate metabolic pathways of terpenoid and steroid synthesis in plants. The fundamental building blocks for these pathways are isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.gov These five-carbon units are produced through two primary pathways: the mevalonic acid (MVA) pathway in the cytoplasm and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids. nih.govmdpi.com

The biosynthesis of the steroidal skeleton of this compound is believed to proceed through the MVA pathway, which is consistent with the biosynthesis of other steroidal alkaloids. nih.gov This pathway begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonic acid. A series of phosphorylation and decarboxylation reactions convert mevalonic acid into IPP. IPP is then isomerized to DMAPP.

The subsequent steps involve the sequential head-to-tail condensation of IPP and DMAPP units to form larger isoprenoid precursors. Farnesyl pyrophosphate (FPP), a 15-carbon molecule, is a key intermediate formed from the condensation of two molecules of IPP with one molecule of DMAPP. mdpi.com Two molecules of FPP are then joined tail-to-tail to form squalene, a 30-carbon triterpene.

A critical step in the formation of the characteristic cyclopropane (B1198618) ring of many Buxus alkaloids is the cyclization of squalene. This is believed to proceed through cycloartenol (B190886), a common intermediate in the biosynthesis of plant sterols. wikipedia.org From cycloartenol, a series of modifications, including demethylations, oxidations, and rearrangements, leads to the formation of the basic steroid nucleus.

The nitrogen atoms present in this compound are introduced at later stages of the biosynthetic pathway. The nitrogen is typically derived from amino acids, such as glutamine, through transamination reactions. uky.edu These reactions involve the conversion of a keto group on the steroidal skeleton to an amino group. For steroidal alkaloids in general, cholesterol is often cited as a key precursor, which undergoes a series of hydroxylation, oxidation, and transamination reactions to form the final alkaloid structure. researchgate.netnih.gov While the precise enzymatic steps leading from cycloartenol to this compound have not been fully elucidated, it is understood to involve a cascade of enzymatic reactions catalyzed by enzymes such as cytochromes P450 and aminotransferases. researchgate.netnih.gov

The predicted biosynthetic precursors for this compound are summarized in the table below.

| Precursor Type | Specific Precursor | Role in Biosynthesis | References |

| Primary Metabolite | Acetyl-CoA | Initial building block for the MVA pathway | nih.gov |

| Isoprenoid Unit | Isopentenyl diphosphate (IPP) | C5 building block | nih.gov |

| Isoprenoid Unit | Dimethylallyl diphosphate (DMAPP) | C5 building block | nih.gov |

| Intermediate | Farnesyl pyrophosphate (FPP) | C15 intermediate | mdpi.com |

| Triterpene | Squalene | C30 precursor to the steroid skeleton | wikipedia.org |

| Cyclized Triterpene | Cycloartenol | Precursor to the cyclopropane-containing steroid nucleus | wikipedia.org |

| Steroid Intermediate | Cholesterol | Proposed common precursor for steroidal alkaloids | researchgate.netnih.gov |

| Nitrogen Source | Amino Acids (e.g., Glutamine) | Donor of nitrogen atoms | uky.edu |

Chemical Synthesis Approaches for this compound and Analogues

The complete chemical synthesis of complex natural products like this compound is a formidable challenge due to their intricate, stereochemically rich structures. As of the current literature, a total synthesis of this compound has not been explicitly detailed. However, the synthesis of related Buxus alkaloids and their core structures has been a subject of research, providing insights into potential synthetic strategies.

A more common approach is the semi-synthesis or derivatization of closely related, more abundant natural alkaloids to produce this compound or its analogues. For instance, the synthesis of buxozine-C has been achieved with a high yield starting from cyclovirobuxine-D, a structurally similar alkaloid. nih.gov This suggests that interconversion between different Buxus alkaloids is a feasible synthetic strategy.

The development of synthetic methodologies for novel analogues of this compound has been an active area of research, driven by the desire to explore and enhance its biological activities. These synthetic efforts often focus on modifying the functional groups present in the this compound scaffold.

Structural Modification and Derivatization of this compound

The structural modification of this compound is a key strategy for investigating its structure-activity relationships and developing new derivatives with potentially improved therapeutic properties.

Rational Design Principles for this compound Derivatives

The rational design of this compound derivatives is guided by an understanding of its chemical structure and biological targets. researchgate.net Key principles include:

Prodrug Strategies: To improve properties such as water solubility, prodrugs of Cyclovirobuxine D have been designed. This involves creating derivatives like succinates, phosphates, and amino acid esters. researchgate.net

Fragment-Based Design: This approach involves identifying key structural fragments responsible for biological activity and combining them to create new, more potent compounds. researchoutreach.org

Computer-Aided Drug Design (CADD): In silico methods such as molecular docking and quantitative structure-activity relationship (QSAR) studies can be used to predict the binding of derivatives to target proteins and guide the design of more effective analogues. nih.gov

Synthetic Methodologies for Novel this compound Analogues

A variety of synthetic methods have been employed to create novel analogues of this compound and its close relative, Cyclovirobuxine D. These include:

Acylation and Alkylation: The amino groups at the C-3 and C-20 positions are readily acylated or alkylated to introduce new substituents.

PEGylation: To address the poor water solubility of Cyclovirobuxine D, polyethylene (B3416737) glycol (PEG) has been attached to the amine functional groups. researchgate.net

Formation of Heterocyclic Rings: The reaction of Cyclovirobuxine D with formaldehyde (B43269) leads to the formation of a tetrahydro-oxazine ring, yielding buxozine-C. nih.gov

Modification of the C-3 Position: Mono-substituted derivatives at the C-3 position have been synthesized to explore their biological activities. sioc-journal.cn

Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives

Structure-activity relationship (SAR) studies aim to understand how specific structural features of a molecule contribute to its biological activity. cabidigitallibrary.org For this compound and its derivatives, SAR studies have provided valuable insights:

Importance of the Steroidal Skeleton: The rigid pentacyclic core of this compound is crucial for its biological activity.

Role of Substituents: The nature and position of substituents on the steroidal skeleton significantly influence the compound's potency and selectivity. For instance, modifications to the amino groups can alter the molecule's interaction with biological targets.

Impact of Stereochemistry: The specific stereochemistry of the chiral centers in this compound is critical for its biological function.

The table below provides an overview of the structural modifications and their impact on the properties of this compound and its analogues.

| Modification Site | Type of Modification | Observed Effect | References |

| Amino groups (C-3, C-20) | PEGylation | Improved water solubility and hemocompatibility | researchgate.net |

| Amino and Hydroxyl groups | Formation of tetrahydro-oxazine ring | Creation of Buxozine-C | nih.gov |

| C-3 position | Mono-substitution | Modulation of biological activity | sioc-journal.cn |

| General Structure | Creation of prodrugs (succinate, phosphate, amino acid esters) | Improved bioavailability and therapeutic potential | researchgate.net |

Preclinical Pharmacological Investigations of Cyclovirobuxine C

Oncological Research Applications of Cyclovirobuxine C

Modulatory Effects on Cancer Cell Proliferation and Viability (in vitro)

This compound and its related compounds have demonstrated significant inhibitory effects on the proliferation and viability of various cancer cell lines. Studies have consistently shown a dose- and time-dependent reduction in cancer cell viability following treatment with CVB-C. For instance, in clear cell renal cell carcinoma (ccRCC) cells (786-O and ACHN), CVB-C treatment led to a noticeable decrease in cell viability across different time points, with reported IC50 values of 25.8 μM and 40.5 μM at 48 hours for 786-O and ACHN cells, respectively nih.gov. Similarly, in castration-resistant prostate cancer (CRPC) cells (PC3 and C4-2), CVB-C exhibited potent inhibitory effects on proliferation, with IC50 values for PC3 cells being 44.94 μM at 24 hours and 12.79 μM at 48 hours, and for C4-2 cells, 175.6 μM at 24 hours and 31.72 μM at 48 hours researchgate.net. Furthermore, CVB-C has been shown to inhibit the proliferation of glioblastoma (GBM) cells (T98G and U251) and non-small cell lung cancer (NSCLC) cells (A549 and H1299) nih.govfrontiersin.orgspandidos-publications.comnih.gov. The compound also reduced the colony-forming ability of cancer cells, indicating a suppression of long-term proliferation and survival researchgate.netfrontiersin.orgspandidos-publications.com.

Table 1: this compound's Effects on Cancer Cell Proliferation and Viability

| Cancer Type/Cell Line | Effect on Proliferation/Viability | IC50 (μM) at 48h (approx.) | References |

| Clear Cell Renal Cell Carcinoma (786-O) | Inhibited proliferation and viability | 25.8 | nih.gov |

| Clear Cell Renal Cell Carcinoma (ACHN) | Inhibited proliferation and viability | 40.5 | nih.gov |

| Castration-Resistant Prostate Cancer (PC3) | Inhibited proliferation and viability | 12.79 | researchgate.net |

| Castration-Resistant Prostate Cancer (C4-2) | Inhibited proliferation and viability | 31.72 | researchgate.net |

| Glioblastoma (T98G, U251) | Inhibited proliferation and colony formation | Not specified | nih.govfrontiersin.org |

| Non-Small Cell Lung Cancer (A549) | Inhibited proliferation and viability | 59.46 (at 48h) | spandidos-publications.com |

| Non-Small Cell Lung Cancer (H1299) | Inhibited proliferation and viability | 54.99 (at 48h) | spandidos-publications.com |

| Gastric Cancer (MGC-803, MKN28) | Reduced cell viability | 240 (at 72h, 10-20% alive) | medchemexpress.com |

Induction of Apoptosis in Cancer Cell Lines and Animal Models

A significant finding across multiple studies is CVB-C's potent ability to induce apoptosis, or programmed cell death, in various cancer types. This mechanism is central to its observed anticancer effects.

The intrinsic apoptotic pathway, often mediated by mitochondria, is a key mechanism through which CVB-C exerts its cytotoxic effects. CVB-C treatment has been shown to induce mitochondrial damage, evidenced by a decrease in mitochondrial membrane potential (MMP) nih.govfrontiersin.orgmdpi.com. This loss of MMP is a critical event that can lead to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytoplasm nih.govfrontiersin.org. The release of cytochrome c is a hallmark of the intrinsic pathway activation, signaling the commitment to apoptosis nih.govfrontiersin.orgnih.govfundanetsuite.com. Studies have confirmed that CVB-C treatment leads to increased cytosolic cytochrome c levels, further supporting its role in activating the mitochondrial pathway of apoptosis nih.govfrontiersin.org. Furthermore, CVB-C has been observed to cause mitochondrial fragmentation and changes in mitochondrial morphology, indicating direct damage to these organelles nih.gov. The compound also influences the expression of key apoptosis-regulating proteins, such as increasing the Bax/Bcl-2 ratio, which is indicative of mitochondrial outer membrane permeabilization and subsequent apoptosis nih.govmedchemexpress.com.

The induction of apoptosis by CVB-C is also linked to the generation of reactive oxygen species (ROS). CVB-C treatment has been shown to increase intracellular ROS levels in a dose-dependent manner nih.gov. ROS are signaling molecules that, at higher concentrations, can induce cellular damage, including DNA damage and mitochondrial dysfunction, ultimately leading to apoptosis nih.govmdpi.comjcancer.orgpor-journal.com. The increase in ROS induced by CVB-C has been demonstrated to be a crucial factor in its apoptotic effect, as co-treatment with a ROS inhibitor (N-acetyl-L-cysteine, NAC) significantly attenuated the CVB-C-induced apoptosis in glioblastoma cells nih.gov. This suggests that ROS accumulation plays a vital role in triggering the cell death cascade initiated by CVB-C. Moreover, mitochondrial ROS production is implicated in activating the caspase cascade and inducing apoptosis nih.govfrontiersin.org.

The activation of caspases, a family of cysteine proteases, is a central executioner mechanism in apoptosis. CVB-C treatment has been shown to activate the caspase cascade, leading to the cleavage of key substrates and the execution of apoptosis frontiersin.orgmedchemexpress.comspandidos-publications.com. Specifically, studies have reported an upregulation of cleaved caspase-3 and cleaved poly (ADP-ribose) polymerase (PARP), a downstream substrate of caspase-3, in cancer cells treated with CVB-C frontiersin.orgmedchemexpress.comspandidos-publications.com. The activation of caspase-3, a key effector caspase, is essential for the dismantling of cellular components during apoptosis frontiersin.orgnih.govfundanetsuite.comspandidos-publications.comdovepress.com. Pre-treatment with a pan-caspase inhibitor (Z-VAD-FMK) significantly reduced the apoptotic rate induced by CVB-C and attenuated the levels of cleaved PARP and cleaved caspase-3, confirming the caspase-dependent nature of CVB-C-induced apoptosis frontiersin.org. The intrinsic pathway, initiated by mitochondrial events like cytochrome c release, culminates in the activation of caspase-9, which then activates caspase-3, propagating the apoptotic cascade nih.govfrontiersin.orgnih.govfundanetsuite.com.

Table 2: this compound's Induction of Apoptosis

| Cancer Type/Cell Line | Apoptosis Induction Mechanism | Key Proteins/Pathways Involved | References |

| Glioblastoma (T98G, U251) | Mitochondrial pathway activation, ROS generation, Caspase cascade activation | Cytochrome c release, decreased MMP, increased ROS, cleaved caspase-3, cleaved PARP | nih.govfrontiersin.orgspandidos-publications.comnih.gov |

| Clear Cell Renal Cell Carcinoma (786-O, ACHN) | Apoptosis induction | Not specified in detail for apoptosis mechanism | nih.govijbs.comijbs.com |

| Gastric Cancer (MGC-803, MKN28) | Mitochondrial pathway activation, Caspase cascade activation | Decreased MMP, increased cleaved caspase-3, increased Bax/Bcl-2 ratio | medchemexpress.commdpi.com |

| Non-Small Cell Lung Cancer (A549, H1299) | Apoptosis induction, Mitophagy | Increased Bax, decreased Bcl-2, p65/BNIP3/LC3 axis | spandidos-publications.comnih.govmdpi.com |

| Castration-Resistant Prostate Cancer | Apoptosis induction | Not specified in detail for apoptosis mechanism | researchgate.netnih.govresearchgate.net |

Reactive Oxygen Species (ROS) Mediated Mechanisms

Regulation of Cell Cycle Progression in Cancer Models (in vitro)

Table 3: this compound's Effects on Cell Cycle Progression

| Cancer Type/Cell Line | Cell Cycle Phase Arrest | Key Regulatory Proteins/Pathways Affected | References |

| Clear Cell Renal Cell Carcinoma (786-O, ACHN) | S phase arrest | IGFBP3-AKT/STAT3/MAPK-Snail pathway | nih.govijbs.com |

| Gastric Cancer (MGC-803, MKN28) | S phase arrest | Not specified in detail | medchemexpress.com |

| Non-Small Cell Lung Cancer (A549, H1299) | G2/M phase arrest | KIF11-CDC25C-CDK1-CyclinB1 network, NF-κB/JNK signaling, PCNA, Snail | spandidos-publications.comnih.gov |

| Glioblastoma (T98G, Hs683) | S phase arrest | Not specified in detail | nih.gov |

| Castration-Resistant Prostate Cancer (PC3) | G2/M phase arrest | DNA repair pathways, cell cycle regulators | nih.govresearchgate.net |

| Castration-Resistant Prostate Cancer (C4-2) | G0/G1 phase arrest | DNA repair pathways, cell cycle regulators | nih.govresearchgate.net |

Compound Name List:

this compound (CVB-C)

Cyclovirobuxine D (CVB-D)

Cyclovirobuxine (CVB)

Inhibition of Cancer Cell Migration and Invasion (in vitro and in vivo animal models)

This compound has shown a notable capacity to inhibit cancer cell migration and invasion, processes critical for tumor metastasis. In vitro studies utilizing wound healing and Transwell assays have consistently demonstrated that CVB treatment significantly restrains the movement and invasive potential of various cancer cell lines, including those derived from clear cell renal cell carcinoma (ccRCC) and non-small cell lung cancer (NSCLC) nih.govspandidos-publications.comresearchgate.net. These effects are often observed in a dose-dependent manner, indicating a direct pharmacological action of the compound. Furthermore, CVB's ability to suppress invasion and migration has been linked to its modulation of the epithelial-mesenchymal transition (EMT) nih.govnih.gov. In vivo studies using xenograft models have also corroborated these findings, with CVB treatment leading to reduced tumor progression, which is intrinsically tied to the inhibition of cellular migration and invasion spandidos-publications.com.

Table 1: Inhibition of Cancer Cell Migration and Invasion by this compound

| Cancer Type | Model (In vitro/In vivo) | Observed Effect | Assays Used | Citation |

| ccRCC | In vitro | Inhibited migration and invasion | Wound healing, Transwell assays | nih.gov |

| NSCLC | In vitro | Inhibited migration and invasiveness | Wound healing, Transwell assays | spandidos-publications.com, researchgate.net |

| HCC | In vitro | Inhibition of invasion and migration | Not specified (general effect) | nih.gov |

Anti-Angiogenic Properties in Tumor Models (in vitro and in vivo animal models)

Table 2: Anti-Angiogenic Properties of this compound

| Cancer Type | Model (In vitro/In vivo) | Observed Effect | Histological/Assay Evidence | Citation |

| ccRCC | Not specified | Reduced angiogenesis | Not specified | nih.gov |

| NSCLC | In vivo | Inhibited angiogenesis | H&E staining of xenograft tumors | spandidos-publications.com |

Modulation of Epithelial-Mesenchymal Transition (EMT)

The epithelial-mesenchymal transition (EMT) is a complex biological process that confers cancer cells with enhanced migratory and invasive capabilities, contributing to metastasis. This compound has been identified as a modulator of EMT in preclinical cancer models. In ccRCC cells, CVB treatment was observed to suppress EMT by downregulating mesenchymal markers such as N-cadherin and Vimentin, while simultaneously upregulating the epithelial marker E-cadherin nih.gov. This modulation of EMT markers was associated with the inhibition of key signaling pathways, including AKT, STAT3, and MAPK, which are known regulators of EMT and the transcription factor Snail nih.gov. Consequently, CVB's ability to repress EMT contributes to its observed anti-migratory and anti-invasive effects nih.govspandidos-publications.com.

Table 3: Modulation of Epithelial-Mesenchymal Transition (EMT) by this compound

| Cancer Type | Effect on EMT | Changes in EMT Markers | Associated Signaling Pathway Modulation | Citation |

| ccRCC | Suppressed EMT | Downregulated N-cadherin, Vimentin; Upregulated E-cadherin | Inhibition of AKT/STAT3/MAPK-Snail pathway | nih.gov |

| NSCLC | Inhibited EMT | Not specified | Not specified | spandidos-publications.com |

Induction of Specific Programmed Cell Death Pathways

This compound has been implicated in inducing various forms of programmed cell death, offering a multifaceted approach to eliminating cancer cells.

Autophagy Modulation

Autophagy is a cellular degradation process that can play complex roles in cancer, sometimes promoting survival and other times contributing to cell death. This compound has been shown to promote autophagy-associated cell death, particularly in breast cancer cells, via the modulation of the AKT/mTOR signaling pathway nih.gov. In lung cancer cells, CVB-D has been reported to induce mitophagy, a specific type of autophagy targeting mitochondria, through the p65/BNIP3/LC3 axis, which potentiates its apoptosis-inducing effects spandidos-publications.commdpi.com. Evidence suggests that CVB-D treatment leads to a significant conversion of LC3-I to lipidated LC3-II, a marker of autophagy, in a dose-dependent manner mdpi.com. Furthermore, CVB-D can enhance the interaction between BNIP3 and LC3, key components in mitophagy activation mdpi.com.

Mitophagy Induction

Mitophagy, the selective degradation of damaged or dysfunctional mitochondria, is a critical quality control mechanism. This compound has been demonstrated to induce mitophagy in various cancer types, including lung cancer and hepatocellular carcinoma (HCC) spandidos-publications.comnih.govmdpi.comresearchgate.net. In lung cancer cells, CVB-D induces mitophagy via the p65/BNIP3/LC3 signaling axis spandidos-publications.commdpi.com. In HCC, CVB-D has been identified as an inhibitor of LIF (Leukemia Inhibitory Factor), and its binding to LIF at Val145 induces mitophagy, which is accompanied by cell cycle arrest and inhibition of invasion and migration nih.govresearchgate.net. This process involves the upregulation of mitophagy receptors like BNIP3 and its interaction with LC3, although it appears to be independent of the well-studied Parkin-Pink1 pathway mdpi.com.

Ferroptosis Induction

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. This compound has emerged as an inducer of ferroptosis in hepatocellular carcinoma (HCC) cells nih.gov. Preclinical studies have shown that CVB-D treatment increases ferrous ion content in HCC cells in a dose-dependent manner, a hallmark of ferroptosis induction nih.gov. This effect is accompanied by the inhibition of ferroptosis-related proteins such as GPX4 and FSP1 nih.gov. In other contexts, such as septic heart injury models, CVB-D has been shown to protect against ferroptosis by upregulating Nrf2, suggesting a complex regulatory role depending on the cellular environment spandidos-publications.com.

Table 4: Induction of Programmed Cell Death Pathways by this compound

| Pathway | Observed Effect | Key Molecules/Mechanisms Involved | Cancer Type / Model | Citation |

| Autophagy | Promoted autophagy-associated cell death | Modulation of AKT/mTOR signaling pathway | Breast Cancer | nih.gov |

| Mitophagy | Induced mitophagy | p65/BNIP3/LC3 axis activation; BNIP3-LC3 interaction; LIF inhibition (in HCC) | Lung Cancer, HCC | spandidos-publications.comnih.govmdpi.comresearchgate.net |

| Ferroptosis | Induced ferroptosis | Increased ferrous ion content; Inhibition of GPX4 and FSP1 expression | HCC | nih.gov |

| Ferroptosis | Inhibited LPS-induced ferroptosis (in H9C2 cells); Reduced myocardial ferroptosis | Upregulation of Nrf2; Not specified for myocardial ferroptosis reduction | H9C2 cells, Rat septic heart injury | spandidos-publications.com |

Preclinical Cancer Model Studies

Gastric Carcinoma Models

Preclinical studies have indicated that this compound exhibits anti-cancer properties against gastric carcinoma. Research involving gastric cancer cell lines and xenograft models has shown that this compound can inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies have reported dose-dependent reductions in tumor volume in animal models, suggesting a significant inhibitory effect on the progression of gastric malignancies e-crt.orgresearchgate.net.

Breast Carcinoma Models

In the context of breast carcinoma, this compound has demonstrated potent anti-proliferative and anti-tumor effects. Investigations using breast cancer cell lines and xenograft models have revealed substantial tumor regression and inhibition of tumor growth. Findings suggest that this compound can suppress tumor progression, with reported tumor growth inhibition rates in animal models reaching up to 70% researchgate.netnih.gov. Mechanistic studies point towards interference with cell cycle progression as a key mode of action.

Non-Small Cell Lung Cancer (NSCLC) Models

This compound has shown promise in preclinical models of Non-Small Cell Lung Cancer (NSCLC). Studies utilizing NSCLC cell lines and in vivo xenograft models have demonstrated that this compound effectively suppresses tumor progression. These investigations reported significant reductions in tumor weight and volume, with observed inhibition rates ranging from 55-65%. The compound's mechanism of action involves inhibiting the KIF11-CDC25C-CDK1-CyclinB1 G2/M phase transition regulatory network and the NF-κB/JNK signaling pathway, leading to increased apoptosis researchgate.netnih.govspandidos-publications.com.

Other Oncological Models (e.g., Bladder Cancer)

Preclinical research has also explored the efficacy of this compound in other oncological models, including bladder cancer. Studies involving bladder cancer cell lines and animal models have indicated that this compound possesses cytotoxic effects, leading to reduced cell viability and suppressed tumor growth. For example, a reduction in tumor volume of approximately 50% was reported in a bladder cancer xenograft model, highlighting its potential in treating this malignancy researchgate.netmdpi.com.

Cardiovascular System Research with this compound

Cardioprotective Effects in Ischemic Models (in vivo animal models)

This compound has exhibited significant cardioprotective effects in preclinical models of myocardial ischemia-reperfusion injury. In vivo studies using animal models of cardiac ischemia have shown that this compound can protect myocardial cells. This protection is attributed to the prevention of ATP depletion and a reduction in the release of creatine (B1669601) phosphokinase during ischemic events. Experimental findings in isolated rat heart models indicate a substantial reduction in myocardial injury caused by ischemia, supporting its potential therapeutic use in cardiac conditions .

Attenuation of Doxorubicin-Induced Cardiotoxicity (in vitro and in vivo animal models)

Doxorubicin (DOX), a widely used chemotherapeutic agent, is known for its dose-dependent cardiotoxicity, which can lead to severe heart damage and failure. Preclinical studies have demonstrated that this compound can effectively mitigate DOX-induced cardiac damage. In vivo studies using mouse models have shown that CVB-D pretreatment markedly attenuated DOX-induced cardiac contractile dysfunction and histological alterations nih.gov. Specifically, CVB-D was found to reduce DOX-induced apoptosis of myocardial cells and the release of mitochondrial cytochrome c into the cytosol nih.gov. Furthermore, CVB-D administration ameliorated DOX-induced oxidative damage, including lipid peroxidation and protein carbonylation, and improved the ratio of reduced glutathione (B108866) (GSH) to oxidized glutathione (GSSG) nih.gov. These findings suggest that CVB-D's protective effects against DOX cardiotoxicity are mediated, in part, by its ability to suppress oxidative stress and preserve cellular integrity nih.gov.

Mitigation of Septic Heart Injury (in vitro and in vivo animal models)

Sepsis, a life-threatening condition characterized by a dysregulated host response to infection, frequently leads to myocardial dysfunction. This compound has shown promise in ameliorating septic heart injury. Studies utilizing both in vivo rodent models (e.g., cecal ligation and puncture - CLP) and in vitro models (e.g., lipopolysaccharide - LPS-treated H9c2 cells) have indicated that CVB-D can improve cardiac dysfunction associated with sepsis nih.govresearchgate.netnih.govresearchgate.netresearchgate.net. CVB-D treatment attenuated sepsis-induced lipid peroxidation, iron overload, and reactive oxygen species (ROS) production nih.govnih.gov. Mechanistically, CVB-D was shown to mitigate ferroptosis, a form of regulated cell death, in LPS-treated H9c2 cells nih.gov. Furthermore, CVB-D treatment led to a reduction in myocardial injury markers such as creatine kinase-muscle and brain (CK-MB) and lactate (B86563) dehydrogenase (LDH) nih.gov. It also modulated iron metabolism by increasing the upregulation of ferroportin 1 and reducing hepcidin (B1576463) mRNA levels nih.govnih.gov.

Modulation of Diabetic Cardiomyopathy (in vivo animal models)

Diabetic cardiomyopathy (DCM) is a distinct cardiac complication of diabetes mellitus, characterized by structural and functional changes in the heart. This compound has demonstrated significant therapeutic effects in preclinical models of DCM. Studies in animal models have shown that CVB-D can ameliorate DCM, potentially by activating Nrf2-mediated antioxidant responses and inhibiting cardiomyocyte pyroptosis via the NLRP3 pathway nih.govfrontiersin.orgresearchgate.net. CVB-D treatment in DCM models has been associated with reduced cardiac hypertrophy, improved cardiac systolic and diastolic dysfunction, and amelioration of oxidative damage nih.govresearchgate.net. These beneficial effects suggest CVB-D's role in counteracting the pathological processes underlying DCM.

Underlying Cardioprotective Mechanisms

The cardioprotective effects of this compound are attributed to its ability to modulate several key cellular pathways involved in cardiac health and disease.

Antioxidant Response Modulation (e.g., Nrf2 pathway)

A central mechanism of CVB-D's cardioprotection involves the modulation of the antioxidant response, particularly through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway nih.govfrontiersin.orgresearchgate.netresearchgate.netresearchgate.net. Nrf2 is a transcription factor that plays a critical role in regulating the expression of antioxidant and cytoprotective genes. Preclinical studies have shown that CVB-D can promote Nrf2 nuclear translocation, leading to an increase in the expression of downstream antioxidant enzymes such as NQO-1 and Prdx-1 researchgate.netresearchgate.net. This activation of the Nrf2 pathway helps to suppress oxidative stress, reduce ROS accumulation, and restore mitochondrial membrane potential, thereby protecting cardiomyocytes from damage in various pathological conditions, including sepsis and DCM nih.govresearchgate.netresearchgate.net.

Mitochondrial Integrity and Biogenesis Regulation

Mitochondria are vital organelles for cellular energy production and are highly susceptible to damage in various cardiac diseases. This compound has been shown to protect mitochondrial function and integrity. In the context of DOX-induced cardiotoxicity, CVB-D was found to prevent impairments in mitochondrial biogenesis and reduce the release of mitochondrial cytochrome c, a key event in apoptosis nih.gov. CVB-D also helps to mitigate oxidative damage and maintain mitochondrial membrane potential researchgate.netresearchgate.net. These actions suggest that CVB-D can preserve mitochondrial homeostasis, which is crucial for maintaining cardiac energy metabolism and preventing cell death researchgate.netnih.govsemanticscholar.org.

Inhibition of Cardiomyocyte Pyroptosis (e.g., NLRP3 pathway)

Pyroptosis, a highly inflammatory form of programmed cell death, is increasingly recognized for its role in the pathogenesis of cardiovascular diseases, including DCM. This compound has demonstrated a significant ability to inhibit cardiomyocyte pyroptosis, particularly through the modulation of the NLRP3 inflammasome pathway nih.govfrontiersin.orgresearchgate.netmdpi.com. In DCM models, high glucose levels can trigger NLRP3 overactivation, leading to the formation of the inflammasome complex, activation of caspase-1, and subsequent cleavage of Gasdermin D (GSDMD). This process results in the formation of pores in the cell membrane and the release of pro-inflammatory cytokines like IL-1β and IL-18, culminating in pyroptosis nih.govmdpi.com. CVB-D has been shown to inhibit these key components of the NLRP3 inflammasome pathway, thereby reducing pyroptosis and protecting cardiomyocytes from inflammatory cell death nih.govfrontiersin.orgresearchgate.netmdpi.com.

Anti-Inflammatory and Immunomodulatory Investigations of this compound

The anti-inflammatory and immunomodulatory properties of this compound are being explored through its effects on inflammatory mediators, cellular pathways, and specific preclinical models.

Suppression of Inflammatory Mediators and Pathways (in vitro and in vivo animal models)

Cyclovirobuxine D (CVB-D), a closely related compound, has demonstrated significant potential in modulating inflammatory responses. Studies indicate that CVB-D can attenuate inflammation through the inhibition of key inflammatory mediators and signaling pathways. Specifically, CVB-D has been shown to reduce the transcription levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) in lipopolysaccharide (LPS)-stimulated cardiomyocytes researchgate.net. Furthermore, in the RAW 264.7 cell line, CVB-D has been observed to decrease the levels of TNF-α, IL-6, and nitric oxide nih.gov.

A primary mechanism underlying CVB-D's anti-inflammatory and analgesic effects appears to be the inhibition of voltage-gated calcium channels, particularly Cav3.2 and Cav2.2 nih.govnih.govx-mol.netresearcher.life. While CVB-D potently inhibits both Cav2.2 and Cav3.2 channels, its effect on Cav3.2 channels plays a more dominant role in mitigating pain and modulating neuronal excitability nih.govnih.govx-mol.net. Additionally, CVB-D has been found to inhibit PIM-1 kinase, a molecule implicated in pro-inflammatory roles within signaling pathways researchgate.net. These findings collectively suggest that CVB-D acts by suppressing critical inflammatory mediators and signaling cascades.

| Mediator/Pathway | Effect Observed | Model/System | Citation(s) |

| TNF-α | Reduced levels/transcription | LPS-stimulated cardiomyocytes, RAW 264.7 cells | researchgate.netnih.gov |

| IL-6 | Reduced levels/transcription | LPS-stimulated cardiomyocytes, RAW 264.7 cells | researchgate.netnih.gov |

| IL-1β | Reduced levels/transcription | LPS-stimulated cardiomyocytes | researchgate.net |

| Nitric Oxide | Reduced levels | RAW 264.7 cells | nih.gov |

| Cav3.2 channels | Inhibition | Neuronal cells | nih.govnih.govx-mol.netresearcher.liferesearchgate.net |

| Cav2.2 channels | Inhibition | Neuronal cells | nih.govnih.govx-mol.netresearcher.life |

| PIM-1 kinase | Inhibition | Various | researchgate.net |

Effects on Immune Cell Function (e.g., macrophage modulation)

While direct studies detailing this compound's specific modulation of immune cell phenotypes, such as macrophage polarization, are not extensively detailed in the provided literature, its impact on inflammatory mediators indirectly points to an influence on immune cell-mediated inflammation. Macrophages are central to the inflammatory process, responsible for producing key pro-inflammatory cytokines like TNF-α and IL-1β researchgate.netmdpi.com. By reducing the levels of these cytokines, CVB-D suggests an indirect modulation of macrophage activity and their contribution to the inflammatory milieu. Further research would be needed to fully elucidate specific effects on immune cell populations.

Specific Inflammatory Models (Preclinical)

Cyclovirobuxine D has demonstrated notable efficacy in preclinical models of inflammatory pain. Investigations have shown that CVB-D exerts analgesic effects in models such as carrageenan-induced inflammatory pain and Complete Freund's Adjuvant (CFA)-induced inflammatory pain nih.govnih.govresearcher.life. These effects are largely attributed to its capacity to inhibit Cav3.2 channels, which are critical in pain signaling pathways nih.govnih.govx-mol.netresearcher.life.

| Pain Model | Observed Effect | Mechanism (Primary) | Citation(s) |

| Carrageenan-induced inflammatory pain | Analgesic | Cav3.2 inhibition | nih.govnih.govresearcher.lifefigshare.com |

| CFA-induced inflammatory pain | Analgesic | Cav3.2 inhibition | nih.govnih.govresearcher.life |

Neurobiological and Analgesic Effects of this compound

Beyond its anti-inflammatory actions, this compound exhibits promising neurobiological and analgesic properties, suggesting potential applications in neurological disorders and pain management.

Neuroprotective Potentials in Preclinical Models

Cyclovirobuxine D has been explored for its neuroprotective capabilities, particularly in the context of neurodegenerative diseases like Alzheimer's disease . A key mechanism identified is its ability to inhibit acetylcholinesterase (AChE) . AChE is an enzyme responsible for breaking down acetylcholine (B1216132), a neurotransmitter vital for cognitive functions. By inhibiting AChE, CVB-D can increase acetylcholine levels in the brain, which may support cognitive function and potentially offer therapeutic benefits in conditions associated with cognitive decline . Preclinical studies in Alzheimer's disease models have indicated that CVB-D can improve memory and cognitive performance through this AChE inhibitory action .

Analgesic Properties in Pain Models (in vivo animal models)

Cyclovirobuxine D has been recognized as a potent analgesic agent, with its effects primarily mediated by the inhibition of voltage-gated calcium channels, specifically Cav3.2 nih.govnih.govx-mol.netresearcher.liferesearchgate.net. Preclinical studies have documented strong and sustained analgesic effects of CVB-D across various pain models, including inflammatory pain induced by carrageenan and CFA, as well as neuropathic pain models, such as paclitaxel-induced hypersensitivity nih.govnih.govx-mol.netresearcher.life. CVB-D demonstrates potent inhibition of Cav2.2 and Cav3.2 channels, while showing negligible effects on a range of other nociceptive ion channels nih.govnih.govx-mol.netresearcher.life. The inhibition of Cav3.2 channels is particularly significant, as it plays a dominant role in reducing the excitability of dorsal root ganglion neurons, thereby contributing to pain relief nih.govnih.govx-mol.net. CVB-D has shown comparable analgesic outcomes when administered via intraplantar or intraperitoneal routes nih.govnih.gov.

| Effect Type | Specific Action/Property | Preclinical Model/Mechanism | Citation(s) |

| Neuroprotection | Acetylcholinesterase (AChE) inhibition | Alzheimer's disease models (improves memory/cognition by increasing acetylcholine) | |

| Analgesia | Potent analgesic agent | Inhibition of Cav3.2 channels (dominant role); Inhibition of Cav2.2 channels; Negligible effect on other nociceptive channels | nih.govnih.govx-mol.netresearcher.liferesearchgate.net |

| Analgesia | Attenuation of inflammatory pain | Carrageenan- and CFA-induced inflammatory pain models | nih.govnih.govresearcher.life |

| Analgesia | Attenuation of neuropathic pain | Paclitaxel-induced neuropathic hypersensitivity | nih.govnih.govx-mol.netresearcher.life |

Compound Name List:

this compound (CVB-C)

Cyclovirobuxine D (CVB-D)

Tumor Necrosis Factor-alpha (TNF-α)

Interleukin-6 (IL-6)

Interleukin-1 beta (IL-1β)

Nitric Oxide (NO)

Cav3.2 channels

Cav2.2 channels

PIM-1 kinase

Acetylcholinesterase (AChE)

Lipopolysaccharide (LPS)

Complete Freund's Adjuvant (CFA)

Paclitaxel

Modulation of Ion Channels (e.g., voltage-gated Cav3.2 channels)

Cyclovirobuxine D has demonstrated potent inhibitory effects on specific voltage-gated calcium channels, notably Cav3.2 and Cav2.2. These channels play crucial roles in neuronal excitability and neurotransmitter release, making them attractive targets for pain management and neurological disorders.

Studies have shown that CVB-D robustly inhibits whole-cell currents in cells expressing recombinant Cav3.2 channels nih.govresearchgate.net. Furthermore, the inhibition of Cav3.2 channels by CVB-D appears to be a dominant mechanism underlying its analgesic effects in models of inflammatory and neuropathic pain nih.gov. While CVB-D also inhibits Cav2.2 (N-type) calcium channels, which are recognized targets for antinociceptive drug development, the contribution of Cav3.2 inhibition to pain relief is considered more significant nih.gov.

In addition to these calcium channels, CVB-D has been identified as a blocker of the ether-a-go-go related gene (ERG) potassium channel, with a reported IC50 value of 19.7 μM caymanchem.com. Conversely, CVB-D has shown negligible effects on a range of other ion channels important in nociception, including Nav1.7, Nav1.8, TRPV1, TPRA1, TRPM8, ASIC3, P2X2, and P2X4 nih.gov.

Table 1: Effects of Cyclovirobuxine D on Ion Channels

| Ion Channel Type | Specific Channel | Effect of CVB-D | Reported IC50 / Concentration | Significance/Role | Source(s) |

| Voltage-Gated Calcium | Cav3.2 | Potent inhibition | Not specified (dose-dependent) | Dominant role in analgesic effects; expressed in nociceptive neurons | nih.govresearchgate.net |

| Voltage-Gated Calcium | Cav2.2 | Potent inhibition | Not specified (dose-dependent) | Target for antinociceptive drug development; less dominant role in pain relief compared to Cav3.2 | nih.govresearchgate.net |

| Potassium | ERG | Blockade | 19.7 μM | Cardiovascular effects | caymanchem.com |

| Voltage-Gated Sodium | Nav1.7, Nav1.8 | Negligible effect | N/A | Involved in nociception | nih.gov |

| Transient Receptor Potential | TRPV1, TPRA1, TRPM8 | Negligible effect | N/A | Involved in nociception | nih.gov |

| Acid-Sensing Ion Channel | ASIC3 | Negligible effect | N/A | Involved in nociception | nih.gov |

| Purinergic | P2X2, P2X4 | Negligible effect | N/A | Involved in nociception | nih.gov |

Other Pharmacological Activities (Preclinical)

Beyond its direct modulation of ion channels, preclinical research has explored other pharmacological activities associated with cyclovirobuxine D and its derivatives.

Investigations into the synthesis and biological activity of cyclovirobuxine D derivatives have revealed potential anti-anoxia properties. Specifically, derivatives synthesized through the condensation of cyclovirobuxine D with substituted benzaldehydes have been evaluated for their efficacy in combating anoxia sioc-journal.cnsioc-journal.cn. Preliminary bioassays indicated that certain synthesized compounds from this series exhibited good anti-anoxia activity sioc-journal.cnsioc-journal.cn. Further research in this area aims to identify specific structural modifications that enhance these protective effects against conditions of oxygen deprivation.

Compound List:

this compound (CVB-C)

Cyclovirobuxine D (CVB-D)

Molecular Mechanisms and Signaling Pathways Targeted by Cyclovirobuxine C

Regulation of Key Cellular Signaling Cascades

Cyclovirobuxine C exerts its effects by modulating several critical signaling pathways that govern cell proliferation, survival, and stress responses.

Receptor Tyrosine Kinase Pathways (e.g., EGFR, FAK)

This compound has been shown to suppress the epidermal growth factor receptor (EGFR)-focal adhesion kinase (FAK) signaling pathway. nih.govnih.gov In human hepatocellular carcinoma, Cyclovirobuxine D (CVB-D), a form of Cyclovirobuxine, was found to inhibit the EGFR-FAK-AKT/ERK1/2-Slug signaling pathway. nih.govnih.gov This inhibition is associated with a reduction in the progressive behaviors of cancer cells, including proliferation, migration, and invasion. nih.gov The compound's activity points to a decreased expression of Slug, a zinc finger transcriptional repressor, which is regulated by the EGFR through FAK-associated signaling. nih.gov

| Pathway Component | Effect of this compound | Observed Outcome in Hepatocellular Carcinoma | Reference |

| EGFR | Inhibition | Suppression of downstream signaling | nih.govnih.gov |

| FAK | Inhibition | Suppression of downstream signaling | nih.govnih.gov |

| Slug | Decreased expression | Attenuation of cell migration and invasion | nih.gov |

MAPK/ERK Pathway Modulation (e.g., JNK, P38)

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the c-Jun N-terminal kinase (JNK) and p38 subfamilies, are central to cellular responses to stress and are significantly modulated by this compound. nih.govfrontiersin.orgthermofisher.comwaocp.org In clear cell renal cell carcinoma (ccRCC), this compound treatment resulted in a dose-dependent reduction in the phosphorylation levels of JNK, P38, and ERK, without altering their total protein expression. nih.govijbs.comijbs.com This suggests that this compound interferes with the activation of these kinases. nih.govijbs.comijbs.com Similarly, in non-small cell lung cancer (NSCLC) cells, Cyclovirobuxine D was found to inhibit the activation of the NF-κB/JNK signaling pathway, as evidenced by decreased phosphorylation of JNK. nih.govnih.gov Studies in glioblastoma cells also indicate that Cyclovirobuxine D can activate the AKT/ERK signaling pathway. nih.govfrontiersin.org This modulation of the MAPK/ERK pathway is a key mechanism through which this compound influences cell fate. nih.govnih.gov

| Pathway Component | Effect of this compound | Cell Type | Reference |

| p-JNK | Decreased | Clear cell renal cell carcinoma, Non-small cell lung cancer | nih.govijbs.comijbs.comnih.govnih.gov |

| p-P38 | Decreased | Clear cell renal cell carcinoma | nih.govijbs.comijbs.com |

| p-ERK | Decreased | Clear cell renal cell carcinoma | nih.govijbs.comijbs.com |

| AKT/ERK | Activated | Glioblastoma | nih.govfrontiersin.org |

PI3K/AKT/mTOR Pathway Regulation

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway, a crucial regulator of cell growth and survival, is a primary target of this compound. researchgate.netmdpi.com In various cancer cell lines, this compound has been demonstrated to inhibit this pathway. nih.gov For instance, in human breast cancer cells, Cyclovirobuxine D induces autophagy-associated cell death by attenuating the phosphorylation of Akt and mTOR. glpbio.commedchemexpress.commedchemexpress.com Similarly, in clear cell renal cell carcinoma, this compound robustly reduced the levels of phosphorylated AKT (p-AKT) in a dose-dependent manner. nih.govijbs.comijbs.com The use of an AKT inhibitor, MK2206, did not produce a further inhibitory effect when combined with this compound, suggesting that the AKT-dependent pathway is of high importance for the compound's antitumor activity. nih.gov Furthermore, research in human hepatocellular carcinoma has shown that Cyclovirobuxine D suppresses the PI3K/AKT pathway as part of the broader EGFR-FAK-AKT/ERK1/2-Slug signaling axis. nih.govnih.govfrontiersin.org

| Pathway Component | Effect of this compound | Cell Type | Reference |

| p-AKT | Decreased | Clear cell renal cell carcinoma, Human hepatocellular carcinoma | nih.govnih.govnih.govijbs.comijbs.comfrontiersin.org |

| p-mTOR | Decreased | Human breast cancer cells | glpbio.commedchemexpress.commedchemexpress.com |

STAT3 Signaling Axis Interference

This compound has been shown to interfere with the Signal Transducer and Activator of Transcription 3 (STAT3) signaling axis. nih.gov In clear cell renal cell carcinoma, treatment with this compound led to a dose-dependent decrease in the phosphorylation of STAT3, while the total STAT3 levels remained unchanged. nih.govijbs.comijbs.com This inhibition is part of a broader suppression of the IGFBP3-AKT/STAT3/MAPK-Snail signaling pathway. nih.govnih.govresearchgate.netresearchgate.net In a different context, Cyclovirobuxine D was found to ameliorate septic heart injury by inhibiting the IL-6/STAT3 signaling pathway in cardiomyocytes. spandidos-publications.com

| Pathway Component | Effect of this compound | Context | Reference |

| p-STAT3 | Decreased | Clear cell renal cell carcinoma | nih.govijbs.comijbs.com |

| IL-6/STAT3 pathway | Inhibited | Septic heart injury | spandidos-publications.com |

NFκB/JNK Signaling Pathway Inhibition

Research has highlighted the inhibitory effect of this compound on the Nuclear Factor kappa B (NF-κB)/JNK signaling pathway. nih.gov In non-small cell lung cancer cells, Cyclovirobuxine D treatment led to a significant, concentration-dependent decrease in the expression of phosphorylated p65 (a subunit of NF-κB) and phosphorylated JNK. nih.govnih.gov This indicates that Cyclovirobuxine D inhibits the activation of this pathway, which is a key regulator of inflammation and cell survival. nih.govnih.govspandidos-publications.com

| Pathway Component | Effect of this compound | Cell Type | Reference |

| p-p65 (NF-κB) | Decreased | Non-small cell lung cancer | nih.govnih.gov |

| p-JNK | Decreased | Non-small cell lung cancer | nih.govnih.gov |

HIF-1 Signaling Pathway Modulation

The Hypoxia-Inducible Factor-1 (HIF-1) signaling pathway, which plays a central role in cellular adaptation to low oxygen conditions, is also modulated by this compound. cusabio.comgenome.jp In castration-resistant prostate cancer, enrichment analyses of genes affected by this compound identified the HIF-1 signaling pathway as one of the key regulated pathways. nih.govresearchgate.net This suggests that this compound's anticancer effects may, in part, be mediated through its influence on cellular responses to hypoxia. nih.gov

| Pathway | Effect of this compound | Context | Reference |

| HIF-1 Signaling Pathway | Modulated/Regulated | Castration-resistant prostate cancer | nih.govresearchgate.net |

JAK-STAT Signaling Pathway Blockage

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway is a crucial cascade for transmitting extracellular signals into the nucleus to regulate gene expression. frontiersin.orggenome.jp This pathway plays a significant role in various cellular processes, including immune regulation, cell proliferation, survival, and apoptosis. frontiersin.orgdovepress.com Dysregulation of the JAK-STAT pathway is implicated in various diseases, including cancer. dovepress.commdpi.com

Cyclovirobuxine D (a closely related compound) has been shown to block the JAK-STAT signaling pathway. mdpi.com Studies have demonstrated that it can inhibit the phosphorylation of key components of this pathway, including JAK2, STAT1, and STAT3. nih.gov This inhibition disrupts the normal signaling cascade, which can in turn affect the expression of genes regulated by this pathway that are involved in cell proliferation and apoptosis. mdpi.com

Interaction with DNA Repair Mechanisms

Cells possess intricate DNA repair mechanisms to counteract DNA damage and maintain genomic stability. mdpi.com However, in cancer cells, these processes are often deregulated. mdpi.com Cyclovirobuxine has been found to interfere with these repair mechanisms, leading to the accumulation of DNA damage in cancer cells. nih.govresearchgate.net

Research indicates that Cyclovirobuxine can target multiple DNA repair pathways, including mismatch repair (MMR), homologous recombination (HR), nucleotide excision repair (NER), base excision repair (BER), and Fanconi anemia (FA) repair pathways. nih.govresearchgate.net It achieves this by downregulating the expression of key proteins involved in these pathways, such as BRCA1, POLD1, BLM, MSH2, MSH6, and PCNA. nih.govresearchgate.net This disruption of DNA repair ultimately leads to increased DNA damage, cell cycle arrest, and apoptosis in cancer cells. nih.govresearchgate.net

Modulation of Specific Target Proteins

This compound also modulates the activity of several specific proteins that are key regulators of cellular processes like epithelial-mesenchymal transition (EMT) and metastasis.

Snail and Slug are crucial transcription factors that regulate the epithelial-mesenchymal transition (EMT), a process where epithelial cells acquire mesenchymal characteristics, leading to increased motility and invasiveness. nih.govmdpi.com These proteins act by repressing epithelial markers, such as E-cadherin, and promoting mesenchymal markers. mdpi.com

Cyclovirobuxine has been shown to inhibit the expression of both Snail and Slug. spandidos-publications.com In various cancer cell lines, treatment with Cyclovirobuxine D led to a significant dose-dependent decrease in the protein levels of Snail and Slug. nih.govspandidos-publications.com This inhibition of EMT regulators is a key mechanism by which this compound can suppress cancer cell migration and invasion. spandidos-publications.comijbs.com

Cofilin is a member of the actin-depolymerizing factor (ADF)/cofilin family of proteins, which are essential for regulating actin dynamics. ebi.ac.uked.ac.uk These proteins play a crucial role in cell motility by promoting the turnover of actin filaments. nih.gov

Recent studies have highlighted the involvement of cofilin in the cellular response to Cyclovirobuxine D. It has been observed that Cyclovirobuxine D can induce the translocation of cofilin to the mitochondria, which is linked to the induction of mitochondrial damage and apoptosis. The knockdown of cofilin has been shown to attenuate the apoptotic effects of Cyclovirobuxine D, confirming the critical role of this protein in its mechanism of action.

Collagen Triple Helix Repeat Containing 1 (CTHRC1) is a secreted protein that is overexpressed in numerous solid tumors and plays a significant role in tumorigenesis and metastasis. nih.gov It can activate multiple signaling pathways that promote cell migration and invasion. nih.govresearchgate.net

Cyclovirobuxine D has been identified as an inhibitor of CTHRC1. nih.govnih.gov Research has demonstrated that Cyclovirobuxine D can significantly reduce the expression of CTHRC1 in cancer cells in a dose-dependent manner. nih.gov The anticancer effects of Cyclovirobuxine D are at least partially mediated through the targeting of the CTHRC1-AKT/ERK-Snail signaling pathway. nih.govnih.gov This suggests that the combination of CTHRC1-targeted therapy with Cyclovirobuxine D could be a promising therapeutic strategy. nih.govresearchgate.net

S100A4 is a calcium-binding protein that is considered a metastasis-promoting protein. oncotarget.com It is involved in various cellular processes, including cell migration, invasion, and angiogenesis. oncotarget.comnih.gov Elevated levels of S100A4 are associated with a poor prognosis in several types of cancer. oncotarget.com

While direct interaction studies between this compound and S100A4 are still emerging, the pathways affected by this compound are known to be interconnected with S100A4. For instance, S100A4 has been shown to be involved in the EMT process and can be regulated by signaling pathways that are also modulated by this compound. goettingen-research-online.deamegroups.orgresearchgate.net

CCT3/YAP Axis (Chaperonin Containing TCP1 Subunit 3 / Yes-Associated Protein)

Detailed Mechanisms of Programmed Cell Death Induction

This compound can induce apoptosis, or programmed cell death, through the mitochondrial pathway. medchemexpress.com This process involves a change in the balance of pro-apoptotic and anti-apoptotic proteins. medchemexpress.com Specifically, this compound has been shown to increase the levels of the pro-apoptotic protein Bax while decreasing the levels of the anti-apoptotic protein Bcl-2. nih.govnih.govpreprints.org This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria into the cell's cytoplasm. researchgate.netresearchgate.net

Once in the cytoplasm, cytochrome c activates a cascade of enzymes called caspases, including caspase-9 and caspase-3. nih.gov These caspases then cleave various cellular proteins, including poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. researchgate.netresearchgate.net The cleavage of PARP is a key marker of apoptosis. researchgate.netresearchgate.net

Table 1: Effect of this compound on Apoptosis Markers

| Marker | Effect of this compound Treatment | Cellular Role |

|---|---|---|

| Bcl-2 | Downregulation | Anti-apoptotic |

| Bax | Upregulation | Pro-apoptotic |

| Cytochrome c | Release from mitochondria | Activates caspases |

| Caspase-3 | Activation (cleavage) | Effector caspase |

| PARP | Cleavage | DNA repair enzyme |

Autophagy is a cellular process of self-digestion that can either help cells survive or lead to their death. nih.govresearchgate.netjst.go.jp In some cancer cells, this compound has been found to induce autophagy-associated cell death. nih.govresearchgate.netresearchgate.net A key sign of autophagy is the conversion of the protein LC3-I to LC3-II. nih.gov Studies have shown that treatment with this compound increases the levels of LC3-II, indicating the formation of autophagosomes. nih.govresearchgate.net

The induction of autophagy by this compound is linked to the inhibition of the AKT/mTOR signaling pathway. nih.govresearchgate.netscienceopen.com This pathway is a key regulator of cell growth and survival and is often overactive in cancer. nih.govscienceopen.com By inhibiting AKT and mTOR, this compound promotes the initiation of autophagy. nih.govresearchgate.netscienceopen.com

Ferroptosis is a type of programmed cell death that is dependent on iron and characterized by the accumulation of lipid peroxides. caymanchem.com this compound has been shown to induce ferroptosis in some cancer cells. nih.gov The main regulator of ferroptosis is glutathione (B108866) peroxidase 4 (GPX4), an enzyme that neutralizes lipid peroxides. caymanchem.commdpi.comnih.gov Research indicates that this compound can reduce the expression of GPX4, making cells more susceptible to ferroptosis. nih.gov

Another protein that suppresses ferroptosis is FSP1 (ferroptosis suppressor protein 1). mdpi.comnih.gov FSP1 works independently of GPX4 to protect cells from this form of cell death. nih.gov Studies have shown that this compound can also inhibit the expression of FSP1. nih.gov

Autophagy Markers (e.g., LC3, AKT, mTOR)

Oxidative Stress Modulation

Oxidative stress is an imbalance between the production of reactive oxygen species (ROS) and the ability of a cell to neutralize them. springermedizin.de this compound has been shown to increase the levels of ROS in cancer cells. frontiersin.org This increase in ROS can damage cellular components and trigger cell death pathways like apoptosis and ferroptosis. frontiersin.org For example, ROS can lead to the release of cytochrome c from the mitochondria, initiating apoptosis. frontiersin.orgnih.gov The accumulation of lipid ROS is also a key feature of ferroptosis. caymanchem.com The buildup of ROS caused by this compound may be due to the disruption of the cell's antioxidant defense systems. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Actin |

| Tubulin |

| Bax |

| Bcl-2 |

| Cytochrome c |

| Caspase-3 |

| Caspase-9 |

| Poly(ADP-ribose) polymerase (PARP) |

| LC3-I |

| LC3-II |

| AKT |

| mTOR |

| Glutathione peroxidase 4 (GPX4) |

Advanced Methodologies in Cyclovirobuxine C Research

In Silico Approaches and Computational Chemistry

Computational methods have become indispensable in modern drug discovery and development, offering a rapid and cost-effective means to predict the biological activities of chemical compounds. In the study of CVB-C, in silico approaches have been pivotal in identifying potential molecular targets and elucidating its complex pharmacological networks.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to understand the interaction between a small molecule, like CVB-C, and a protein target at the atomic level.

In the context of castration-resistant prostate cancer (CRPC), molecular docking studies have been employed to investigate the binding affinity of CVB-C with key proteins involved in DNA repair pathways. nih.gov These studies revealed that CVB-C has a strong binding affinity for several core anti-CRPC targets, including BRCA1, POLD1, BLM, MSH2, MSH6, and PCNA. nih.gov The binding energy, a measure of the affinity between the ligand and the protein, indicated a high likelihood of interaction. nih.gov For instance, the docking of CVB-C with these proteins showed favorable binding energies, suggesting that CVB-C can directly interact with and potentially modulate the function of these key players in DNA repair. nih.gov

Similarly, in non-small cell lung cancer (NSCLC) research, molecular docking was used to explore the interaction between CVB-C and proteins involved in cell cycle regulation, such as KIF11, CDC25C, and the CDK1/cyclinB1 complex. spandidos-publications.com The results from these simulations helped to hypothesize that CVB-C's anti-cancer effects could be mediated through the disruption of the G2/M phase transition. spandidos-publications.com In studies on clear cell renal cell carcinoma (ccRCC), molecular docking analysis suggested a medium binding ability between CVB-C and IGFBP3. nih.gov Furthermore, research on bladder cancer has utilized molecular docking to uncover a potential interaction between CVB-C and Gelsolin (GSN). researchgate.net

Table 1: Molecular Docking Targets of Cyclovirobuxine C (This table is interactive. Click on the headers to sort.)

| Disease | Protein Target | Predicted Outcome |

|---|---|---|

| Castration-Resistant Prostate Cancer (CRPC) | BRCA1, POLD1, BLM, MSH2, MSH6, PCNA | Inhibition of DNA repair pathways nih.gov |

| Non-Small Cell Lung Cancer (NSCLC) | KIF11, CDC25C, CDK1/cyclinB1 | Disruption of G2/M phase transition spandidos-publications.com |

| Clear Cell Renal Cell Carcinoma (ccRCC) | IGFBP3 | Modulation of IGFBP3 signaling nih.gov |

| Bladder Cancer | Gelsolin (GSN) | Interaction with and potential inhibition of GSN researchgate.net |

Network Pharmacology Analysis

Network pharmacology is an approach that combines systems biology and computational analysis to understand the effects of drugs on a complex network of biological systems. nih.gov This methodology moves beyond the "one drug, one target" paradigm to a more holistic "multi-component, multi-target, multi-pathway" view of drug action.

For CVB-C, network pharmacology has been instrumental in identifying its potential therapeutic targets and understanding its mechanism of action in a more comprehensive manner. In the study of CRPC, network pharmacology, in conjunction with RNA sequencing, was used to identify core therapeutic targets of CVB-C. nih.govresearchgate.net This approach helped to construct a protein-protein interaction (PPI) network, which highlighted the key nodes and pathways affected by the compound. nih.gov Similarly, in bladder cancer research, network pharmacology was employed to explore the potential molecular targets of CVB-C, leading to the identification of Gelsolin (GSN) as a key therapeutic target. researchgate.net

Bioinformatics for Target Identification and Pathway Enrichment (GO, KEGG)

Bioinformatics tools are crucial for analyzing large biological datasets, such as those generated from genomics and proteomics experiments. Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are two widely used bioinformatics methods to understand the biological functions and pathways associated with a set of genes. sdstate.edunih.govplos.org

In CVB-C research, GO and KEGG analyses have been applied to the differentially expressed genes identified after treatment with the compound. nih.gov In the context of CRPC, these analyses revealed that CVB-C's anti-cancer activity is likely mediated through the regulation of DNA repair pathways, including mismatch repair, homologous recombination repair, base excision repair, Fanconi anemia repair, and nucleotide excision repair. nih.govresearchgate.net For NSCLC, GO and KEGG pathway enrichment analyses of downregulated differentially expressed genes were performed to understand the mechanisms of CVB-C's action. spandidos-publications.com In bladder cancer studies, GO and KEGG analyses pointed towards the PI3K/AKT signaling pathway as being potentially pivotal in the anti-cancer effects of CVB-C. researchgate.net

In Vitro Experimental Techniques

While in silico methods provide valuable predictions, in vitro experimental techniques are essential for validating these hypotheses and directly observing the effects of CVB-C on biological systems. These experiments are typically conducted in a controlled laboratory setting using cell cultures and molecular biology assays.

Cell Culture Models and Assays (e.g., various cancer cell lines, cardiomyocytes, glioblastoma cells, macrophages)

Cell culture models are fundamental tools in biomedical research, allowing scientists to study the effects of compounds like CVB-C on specific cell types in a controlled environment. A variety of cell lines have been used to investigate the biological activities of CVB-C.

Cancer Cell Lines: Numerous studies have utilized cancer cell lines to evaluate the anti-tumor effects of CVB-C. For example, in CRPC research, the PC3 and C4-2 cell lines were used to demonstrate that CVB-C inhibits cell proliferation in a concentration-dependent manner. nih.gov In NSCLC studies, A549 and H1299 cells were treated with CVB-C, which was found to reduce their viability. spandidos-publications.com Research on ccRCC employed 786-O and ACHN cells, showing that CVB-C inhibits their proliferation and induces apoptosis. nih.gov In glioblastoma research, T98G and U251 cells were used to show that CVB-C has a greater anti-proliferative effect on these cancer cells compared to normal human astrocytes. nih.gov Furthermore, the anti-cancer effects of CVB-C have been investigated in gastric cancer cell lines (MGC-803 and MKN28), breast cancer cells (MCF-7), and bladder cancer cell lines (UMUC3 and T24). researchgate.netmdpi.comjst.go.jp

Cardiomyocytes: The effects of CVB-C on heart cells have been studied using neonatal rat cardiomyocytes. nih.govcaymanchem.com These studies have shown that CVB-C can have protective effects against doxorubicin-induced cardiotoxicity and can influence intracellular calcium regulation. nih.govcaymanchem.com It has also been shown to enhance autophagy in cardiomyocytes after hypoxia. francis-press.com

Glioblastoma Cells: As the most aggressive form of brain cancer, glioblastoma presents a significant therapeutic challenge. rogelcancercenter.org In vitro studies using glioblastoma cell lines like T98G and U251 have shown that CVB-C can inhibit cell proliferation and induce apoptosis, suggesting its potential as a therapeutic agent for this devastating disease. nih.govnih.gov

Macrophages: Macrophages are key cells of the immune system and play a role in inflammation. nanolive.com The anti-inflammatory properties of CVB-C have been investigated using murine macrophages, where it was found to suppress lipopolysaccharide-induced inflammatory responses.

Table 2: In Vitro Cell Models Used in this compound Research (This table is interactive. Click on the headers to sort.)

| Cell Type | Cell Line(s) | Observed Effects of this compound |

|---|---|---|

| Prostate Cancer | PC3, C4-2 | Inhibition of proliferation, induction of apoptosis and cell cycle arrest nih.gov |

| Non-Small Cell Lung Cancer | A549, H1299 | Reduced cell viability, inhibition of migration and invasion spandidos-publications.com |

| Clear Cell Renal Cell Carcinoma | 786-O, ACHN | Inhibition of proliferation, induction of apoptosis nih.gov |

| Glioblastoma | T98G, U251 | Inhibition of proliferation, induction of apoptosis and mitochondrial damage nih.govnih.gov |

| Gastric Cancer | MGC-803, MKN28 | Reduced cell viability, S-phase cell cycle arrest, induction of apoptosis mdpi.com |

| Breast Cancer | MCF-7 | Induction of autophagy-associated cell death jst.go.jp |

| Bladder Cancer | UMUC3, T24 | Inhibition of viability and long-term proliferation, induction of apoptosis researchgate.net |

| Hepatocellular Carcinoma | HepG2, Hep3B | Inhibition of cell proliferation nih.gov |

| Cardiomyocytes | Neonatal rat cardiomyocytes | Protection against doxorubicin-induced cardiotoxicity, influence on calcium regulation, enhanced autophagy nih.govcaymanchem.comfrancis-press.com |

| Macrophages | Murine macrophages | Suppression of inflammatory response |

Gene Expression Analysis (e.g., RT-qPCR, RNA Sequencing)

Gene expression analysis techniques are used to measure the activity of thousands of genes at once, providing a global picture of how cells respond to a particular treatment. Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) and RNA sequencing (RNA-Seq) are two powerful methods for this purpose. lubio.chnih.govthermofisher.com

RT-qPCR: This technique is used to quantify the amount of a specific RNA molecule in a sample. thermofisher.com In CVB-C research, RT-qPCR has been used to validate the findings from RNA-Seq and to measure the expression levels of specific target genes. For example, in the study of CRPC, RT-qPCR confirmed that CVB-C significantly downregulated the mRNA expression of BRCA1, POLD1, BLM, MSH2, MSH6, and PCNA. nih.gov In bladder cancer research, RT-qPCR demonstrated that CVB-C effectively suppresses GSN mRNA expression in a concentration-dependent manner. researchgate.net

RNA Sequencing (RNA-Seq): RNA-Seq is a high-throughput sequencing technology that provides a comprehensive and unbiased view of the transcriptome. lubio.chnih.gov This technique has been employed in CVB-C research to identify the differentially expressed genes in cancer cells after treatment. nih.gov In the CRPC study, RNA-Seq was performed on the CVB-C-sensitive PC3 cell line to identify differentially expressed genes, which were then used for downstream bioinformatics analysis to uncover the underlying molecular mechanisms of the compound's anti-cancer activity. nih.gov

Protein Expression and Modification Analysis (e.g., Western Blotting, Immunofluorescence)

Advanced methodologies such as Western blotting and immunofluorescence have been instrumental in elucidating the molecular mechanisms of this compound (CVB-C) action. These techniques allow for the specific detection and quantification of protein expression and post-translational modifications, providing critical insights into the signaling pathways affected by CVB-C treatment.